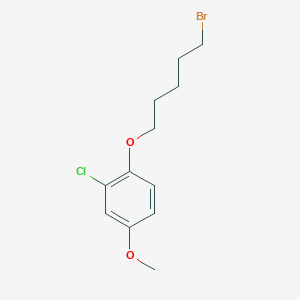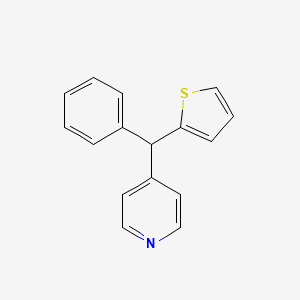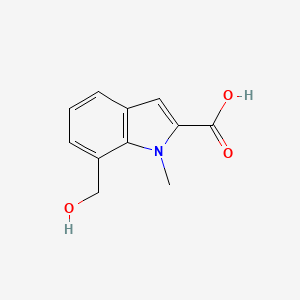![molecular formula C13H19N3O2 B8345099 methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B8345099.png)
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an amino group and a pyridine ring with a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the methoxycarbonyl group can be introduced via esterification.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling reactions: The pyridine and piperidine rings can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the methoxycarbonyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.
Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate could have several applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-1-(2-pyridylmethyl)-piperidine: Lacks the methoxycarbonyl group, which might affect its reactivity and applications.
1-(5-Methoxycarbonyl-pyrid-2-ylmethyl)-piperidine: Lacks the amino group, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of both the amino group and the methoxycarbonyl group in methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate makes it unique, potentially offering a distinct set of chemical reactivity and biological interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
methyl 6-[(4-aminopiperidin-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)10-2-3-12(15-8-10)9-16-6-4-11(14)5-7-16/h2-3,8,11H,4-7,9,14H2,1H3 |
Clave InChI |
XJOUOTHJMRWHKL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)CN2CCC(CC2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)furan-2-carbaldehyde](/img/structure/B8345030.png)
![3-Trifluoromethyl-1'H-[2,3']bipyridinyl-6'-one](/img/structure/B8345033.png)




![(2S)-2-[5-[6-[2-[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]-1H-benzimidazol-6-yl]-2-naphthalenyl]-1H-imidazol-2-yl]-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester](/img/structure/B8345056.png)

![4-(4-Methyl-1-piperazinyl)-imidazo[1,5-d]-as-triazine](/img/structure/B8345079.png)



